2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde
Overview
Description
“2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that it shares a similar structure with “3,3-dimethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid”, which has been studied more extensively1.
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. However, similar compounds have been synthesized as part of the search for new synthetic antibacterial agents3.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, similar compounds have been analyzed using full-matrix least squares methods4.Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. However, similar compounds have been used in the development of new drugs5.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. However, similar compounds have been analyzed for properties such as melting point, boiling point, and density61.Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis : A notable application of compounds like 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde is in the one-pot synthesis of related compounds. For example, pyrido[2,3-b][1,4]oxazin-2-ones are prepared via a one-pot annulation process involving N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines, utilizing cesium carbonate in acetonitrile. This process includes a Smiles rearrangement and subsequent cyclization (Cho et al., 2003).
Complex Molecule Formation : In the realm of organic chemistry, the synthesis of complex molecules often includes compounds like 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde. An example includes the synthesis of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines using an oxa-Pictet–Spengler reaction. This method involves carbon–carbon- and carbon–oxygen-bond formation between substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone, with p-toluenesulfonic acid as a catalyst (Reddy et al., 2016).
Pharmacological Applications
- Alkaloid Synthesis : Alkaloids derived from various organisms, like the mangrove-derived actinomycete Jishengella endophytica, include structures similar to 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde. These compounds have shown activity against influenza A virus subtype H1N1, suggesting potential pharmacological applications (Wang et al., 2014).
Material Science and Nanotechnology
- Single Molecule Magnets : In the field of material science, compounds related to 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde have been used in the synthesis of high nuclearity single molecule magnets. For instance, a Mn(III)25 barrel-like cluster was synthesized using a ligand similar in structure, which exhibited single-molecule magnetic behavior (Giannopoulos et al., 2014).
Safety And Hazards
Future Directions
The future directions for research on this compound are not well-documented in the literature. However, similar compounds have been used in the development of new drugs5, suggesting potential avenues for future research.
Please note that this analysis is based on the limited information available and may not fully capture the properties and potential applications of “2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde”. Further research is needed to fully understand this compound.
properties
IUPAC Name |
2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-3-5-1-6-8(9-2-5)13-4-7(12)10-6/h1-3H,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMUQDZBLMQFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619197 | |
Record name | 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde | |
CAS RN |
615568-51-9 | |
Record name | 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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